molecular formula C8H14O8 B093776 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid CAS No. 1069-03-0

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid

Cat. No. B093776
CAS RN: 1069-03-0
M. Wt: 238.19 g/mol
InChI Key: KYQCXUMVJGMDNG-UHFFFAOYSA-N
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Description

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid, also known as PHOOA, is a rare molecule that has recently garnered attention in the scientific community. Its unique structure and properties make it a promising candidate for various research applications. In

Mechanism Of Action

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, it may reduce inflammation and inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's unique properties make it a promising candidate for various lab experiments. It has a high purity level and is relatively easy to synthesize. However, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule, and its availability may be limited. In addition, more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid research. One area of interest is its potential use in cancer treatment. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown promise in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in treating inflammatory diseases. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's anti-inflammatory effects make it a promising candidate for further research in this area. Finally, more research is needed to fully understand 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action and potential applications in various scientific fields.
Conclusion:
In conclusion, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule with unique properties that make it a promising candidate for various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a particularly promising candidate for further research. While more research is needed to fully understand its mechanism of action and potential applications, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's potential for scientific research is undeniable.

Synthesis Methods

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid can be synthesized through a multistep process starting from D-gluconic acid. The process involves oxidation, reduction, and esterification reactions. The final product is a white crystalline powder with a high purity level.

Scientific Research Applications

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown potential in various scientific research applications. It has been studied for its antioxidant properties, as well as its ability to inhibit the growth of cancer cells. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

properties

CAS RN

1069-03-0

Product Name

4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid

Molecular Formula

C8H14O8

Molecular Weight

238.19 g/mol

IUPAC Name

4,5,6,7,8-pentahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)

InChI Key

KYQCXUMVJGMDNG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O

synonyms

(D-manno)-isomer of 2-keto-3-deoxyoctonate
2-keto-3-deoxy-D-manno-octonic acid
2-keto-3-deoxyoctonate
2-keto-3-deoxyoctulosonic acid
3-deoxy-2-octulosonic acid
3-deoxy-8-manno-oct-2-ulosonic acid
3-deoxy-alpha-D-manno-2-octulosonic acid
3-deoxy-D-manno-oct-2-ulosonic acid
3-deoxy-D-manno-octulosonic acid
3-deoxy-D-mannoctulosonate
3-deoxy-D-mannooctulosonate
3-KDO
ion(1-),(D)-isomer of 2-keto-3-deoxyoctonate
KDO cpd

Origin of Product

United States

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